molecular formula C7H16ClN3O2 B12320252 H-Val-gly-NH2 hcl

H-Val-gly-NH2 hcl

Cat. No.: B12320252
M. Wt: 209.67 g/mol
InChI Key: SMACEPBFMAVOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Val-gly-NH2 hydrochloride is a dipeptide compound consisting of valine and glycine, with an amide bond between them. The hydrochloride form enhances its solubility in water, making it useful in various biochemical applications. The empirical formula for this compound is C7H16ClN3O2, and it has a molecular weight of 209.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-gly-NH2 hydrochloride typically involves the coupling of valine and glycine. The process begins with the protection of the amino group of valine to prevent unwanted reactions. This is followed by the activation of the carboxyl group of glycine, usually through the formation of an ester or anhydride. The two amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide bond . The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of H-Val-gly-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

H-Val-gly-NH2 hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is less common.

    Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide bond.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

H-Val-gly-NH2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Val-gly-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, influencing their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    H-Gly-gly-NH2 hydrochloride: Another dipeptide with glycine residues.

    H-Ala-gly-NH2 hydrochloride: A dipeptide consisting of alanine and glycine.

    H-Val-ala-NH2 hydrochloride: A dipeptide with valine and alanine.

Uniqueness

H-Val-gly-NH2 hydrochloride is unique due to the presence of valine, which imparts specific hydrophobic properties and influences the overall structure and reactivity of the compound. This makes it particularly useful in studies related to protein folding and peptide interactions .

Properties

Molecular Formula

C7H16ClN3O2

Molecular Weight

209.67 g/mol

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H

InChI Key

SMACEPBFMAVOOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.